molecular formula C12H18ClN B7946329 4-Methyl-4-phenylpiperidin-1-ium;chloride

4-Methyl-4-phenylpiperidin-1-ium;chloride

Cat. No.: B7946329
M. Wt: 211.73 g/mol
InChI Key: SZGHKBZVNSTOSA-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylpiperidin-1-ium;chloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a phenyl group, making it a unique structure within the piperidine family.

Properties

IUPAC Name

4-methyl-4-phenylpiperidin-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGHKBZVNSTOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC[NH2+]CC1)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83949-37-5
Record name Piperidine, 4-methyl-4-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83949-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenylpiperidin-1-ium;chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylpiperidine with phenylmagnesium bromide, followed by quaternization with methyl chloride to yield the desired product . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

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